molecular formula C5H12Cl2N2 B083039 Chloro-bis(dimethylamino)-methylium chloride CAS No. 13829-06-6

Chloro-bis(dimethylamino)-methylium chloride

Cat. No. B083039
Key on ui cas rn: 13829-06-6
M. Wt: 171.07 g/mol
InChI Key: UWMLSXCBFHQUTH-UHFFFAOYSA-M
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Patent
US05726253

Procedure details

A solution of 3.2 ml (0.037 mol) of oxalyl chloride in 30 ml of anhydrous carbon tetrachloride is added dropwise to a solution of 4.4 ml (0.037 mol) of tetramethylurea in 20 ml of anhydrous carbon tetrachloride with stirring. The reaction medium is maintained at reflux, with continued stirring, until the evolution of gases (CO and CO2) formed by the reaction has ceased. The CCl4 is then eliminated by distillation at atmospheric pressure. Tetramethylchloroformamidinium chloride is obtained in the form of a white solid (6.23 g). This solid is placed in solution at O° C. in 40 ml of anhydrous acetonitrile.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[CH3:7][N:8]([CH3:14])[C:9](=O)[N:10]([CH3:12])[CH3:11].C(=O)=O>C(Cl)(Cl)(Cl)Cl>[Cl-:4].[CH3:7][N:8]([CH3:14])[C:9]([Cl:4])=[N+:10]([CH3:12])[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.4 mL
Type
reactant
Smiles
CN(C(N(C)C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained
CUSTOM
Type
CUSTOM
Details
formed by the reaction
DISTILLATION
Type
DISTILLATION
Details
The CCl4 is then eliminated by distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].CN(C(=[N+](C)C)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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